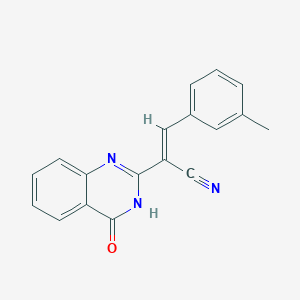![molecular formula C13H16ClN3O4 B11653809 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide](/img/structure/B11653809.png)
4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide: is a chemical compound with the following properties:
Molecular Formula: CHClNOS
CAS Number: 303755-92-2
Molecular Weight: 380.897 g/mol
This compound belongs to the class of 4-halobenzoic acids and derivatives , characterized by a halogen atom (chlorine, in this case) at the 4-position of the benzene ring . detailed information about its biological activity and applications is limited.
Métodos De Preparación
Synthetic Routes:: The synthetic route for 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide involves the following steps:
Chlorination: Chlorination of the corresponding benzamide precursor using a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) yields the 4-chloro derivative.
Morpholine Ethylation: Ethylation of the chlorinated compound with morpholine (2-(morpholin-4-yl)ethylamine) leads to the desired product.
Nitration: Nitration of the resulting compound introduces the nitro group at the 3-position of the benzene ring.
Industrial Production:: Unfortunately, specific industrial production methods are not widely documented due to the compound’s rarity and limited commercial availability.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The nitro group can undergo reduction to form an amino group.
Substitution: The chlorine atom may participate in substitution reactions.
Other Transformations: Further functionalization of the morpholine moiety is possible.
Chlorination: Thionyl chloride (SOCl) or phosphorus pentachloride (PCl).
Ethylation: Ethylating agents (e.g., ethyl bromide).
Nitration: Nitric acid (HNO) in sulfuric acid (HSO).
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Exploration of its pharmacological properties.
Biological Studies: Investigation of its effects on cellular processes.
Industry: Possible use as a building block for other compounds.
Mecanismo De Acción
The exact mechanism by which 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide exerts its effects remains unclear. Further research is needed to identify molecular targets and pathways involved.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, it’s essential to highlight its uniqueness within the class of 4-halobenzoic acids and derivatives. Similar compounds include:
3-chloro-4-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-N-benzamide: (PDB ID: 4J22).
Moclobemide: , a related compound with clinical applications.
Propiedades
Fórmula molecular |
C13H16ClN3O4 |
|---|---|
Peso molecular |
313.74 g/mol |
Nombre IUPAC |
4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide |
InChI |
InChI=1S/C13H16ClN3O4/c14-11-2-1-10(9-12(11)17(19)20)13(18)15-3-4-16-5-7-21-8-6-16/h1-2,9H,3-8H2,(H,15,18) |
Clave InChI |
NBNGNCSTXUFEDE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Solubilidad |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B11653727.png)

![[2-[(3,4-Dimethoxy-benzylidene)-hydrazono]-3-(4-hydroxy-phenyl)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B11653748.png)
![4,10-Bis(2-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-EN-13-YL propionate](/img/structure/B11653755.png)

methanone](/img/structure/B11653770.png)
![N-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B11653772.png)
![[2-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate](/img/structure/B11653777.png)
![(6Z)-2-ethyl-5-imino-6-[4-(1-phenylethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653778.png)

![methyl 4-(3-{(Z)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11653786.png)

![2-amino-3-carbamoyl-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium](/img/structure/B11653806.png)
![2-Methylpropyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11653812.png)
